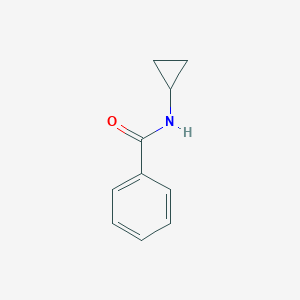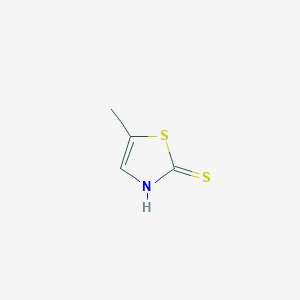
5-Methylthiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylthiazole-2(3H)-thione is a heterocyclic compound that contains a thiazole ring. It has shown to have various biological activities and has been used in the synthesis of several compounds.
Mecanismo De Acción
The mechanism of action of 5-Methylthiazole-2(3H)-thione is not well understood. However, it has been suggested that its biological activities may be due to its ability to interact with biological macromolecules, such as proteins and nucleic acids.
Efectos Bioquímicos Y Fisiológicos
5-Methylthiazole-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of several bacterial and fungal strains. It has also been shown to inhibit the proliferation of cancer cells. In addition, it has been reported to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methylthiazole-2(3H)-thione in lab experiments is its ability to inhibit the growth of bacterial and fungal strains, making it a useful tool in microbiology research. However, its low solubility in water can make it difficult to use in some experiments. In addition, its potential toxicity to cells and organisms should be considered when using it in experiments.
Direcciones Futuras
There are several future directions for research on 5-Methylthiazole-2(3H)-thione. One direction is to further investigate its mechanism of action and its ability to interact with biological macromolecules. Another direction is to explore its potential as a lead compound for the synthesis of new compounds with biological activities. Furthermore, its potential as a therapeutic agent for the treatment of bacterial and fungal infections and cancer should be investigated. Finally, its potential as a ligand in the synthesis of metal complexes with potential biological activities should be explored.
Conclusion:
In conclusion, 5-Methylthiazole-2(3H)-thione is a heterocyclic compound with various biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new compounds with potential therapeutic applications.
Métodos De Síntesis
5-Methylthiazole-2(3H)-thione can be synthesized through several methods, including the reaction of 2-amino-4-methylthiazole with carbon disulfide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-chloro-4-methylthiazole with sodium hydrosulfide. The yield of the synthesis method depends on the reaction conditions and the starting materials used.
Aplicaciones Científicas De Investigación
5-Methylthiazole-2(3H)-thione has been used in various scientific research applications, including the synthesis of new compounds with biological activities. It has been reported to have antibacterial, antifungal, and antitumor activities. It has also been used as a ligand in the synthesis of metal complexes with potential biological activities.
Propiedades
IUPAC Name |
5-methyl-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTHRRVQSOEMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiazole-2(3H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

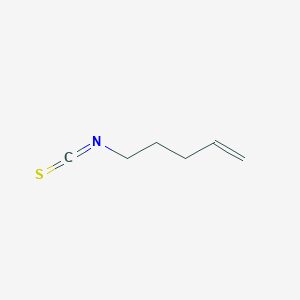
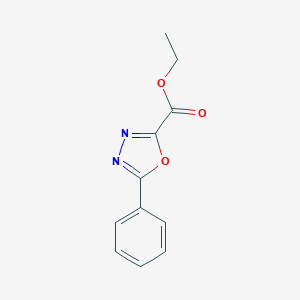
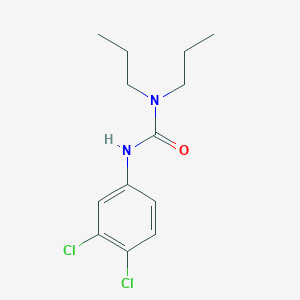
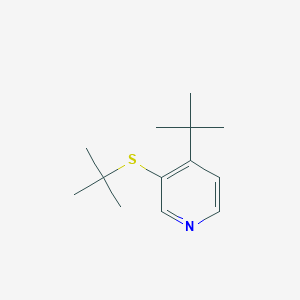






![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
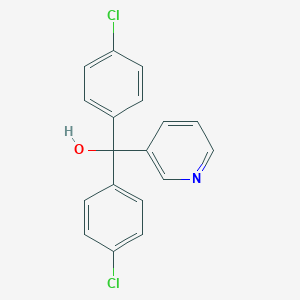
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
